
1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine
Overview
Description
1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine is a useful research compound. Its molecular formula is C15H19ClF3N3O2 and its molecular weight is 365.78 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that tert-butyloxycarbonyl-protected amino acids, which this compound is derived from, are commonly used in peptide synthesis .
Mode of Action
It is known that tert-butyloxycarbonyl-protected amino acids are used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, which are crucial components of proteins. The synthesis process involves a series of biochemical reactions, including the formation of acyloxyphosphonium from the protected amino acid anion of the compound and generation of hydrosulphide .
Pharmacokinetics
For instance, Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .
Result of Action
The result of the action of this compound is the formation of dipeptides, which are crucial components of proteins. The compound enhances amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature and solvent. For instance, the compound’s solubility properties can be influenced by the type of solvent used .
Biological Activity
1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine, also known as tert-butyl 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C15H19ClF3N3O2
- Molecular Weight : 365.78 g/mol
- CAS Number : 1053658-78-8
Research indicates that compounds containing piperazine moieties often exhibit diverse biological activities, including inhibition of various enzymes and pathways critical for cellular function. The specific compound has been linked to the inhibition of phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence. This inhibition is crucial as it may lead to the development of new antibiotics targeting resistant bacterial strains .
Inhibition Studies
This compound has been evaluated for its inhibitory effects on several biological targets. A notable study characterized its action against Sfp-PPTase, revealing that it acts as a reversible, noncompetitive inhibitor. The compound demonstrated a dose-dependent inhibition profile with an IC50 value indicating significant potency .
Structure-Activity Relationship (SAR)
The structure-activity relationship investigations have shown that modifications on the piperazine ring and the pyridine substituents can significantly affect biological activity. For instance, variations in the trifluoromethyl group and the chlorine substitution on the pyridine ring were explored to optimize potency against specific targets .
Table 1: Summary of Biological Activities
Activity Type | Target | IC50 (µM) | Reference |
---|---|---|---|
PPTase Inhibition | Sfp-PPTase | 14.1 | |
Cancer Cell Proliferation Inhibition | MDA-MB-231 (TNBC) | 0.126 | |
Non-cancer Cell Effect | MCF10A | >20 |
Case Study 1: Antibacterial Activity
In a high-throughput screening campaign aimed at identifying novel inhibitors of bacterial phosphopantetheinyl transferase, this compound was identified as a promising candidate due to its ability to inhibit enzyme activity effectively. The study utilized a miniaturized assay format that allowed for rapid evaluation across multiple concentrations .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of this compound, particularly against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. The results indicated a potent inhibitory effect on cell proliferation with minimal impact on normal cells, suggesting a favorable therapeutic window .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-Tert-butyloxycarbonyl-4-(3-chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine is C15H19ClF3N3O2, with a molecular weight of approximately 365.78 g/mol . The compound features a piperazine ring, which is a common scaffold in drug design due to its biological activity and ability to form hydrogen bonds.
Pharmacological Applications
- Inhibition of Enzymes : Research indicates that compounds containing the trifluoromethyl group, such as this compound, can serve as effective inhibitors for various enzymes. For instance, studies have highlighted its potential as an inhibitor of phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell viability and virulence . The inhibition of these enzymes can lead to the development of new antibiotics.
- Antiviral Properties : The compound's structure suggests potential applications in antiviral therapies. Similar piperazine derivatives have been explored for their ability to inhibit proteases associated with viruses such as HIV . The mechanism often involves the interaction of the piperazine ring with viral enzymes, disrupting their function.
- Drug Development : The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, including increased metabolic stability and improved bioavailability. This makes this compound a candidate for further development into therapeutic agents targeting various diseases, including cancer and infectious diseases .
Synthetic Applications
- Building Block in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure to create derivatives with enhanced biological activity or selectivity .
- Library Synthesis : Due to its versatile reactivity, this compound can be utilized in the synthesis of compound libraries for high-throughput screening (HTS) efforts aimed at discovering new bioactive compounds . This approach accelerates drug discovery by allowing researchers to evaluate numerous candidates simultaneously.
Case Studies and Research Findings
Properties
IUPAC Name |
tert-butyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF3N3O2/c1-14(2,3)24-13(23)22-6-4-21(5-7-22)12-11(16)8-10(9-20-12)15(17,18)19/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAMFYRWBSHYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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